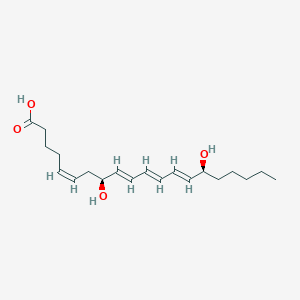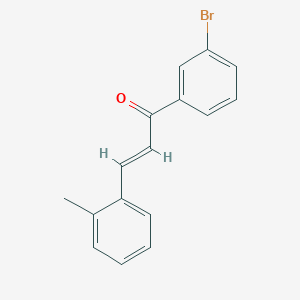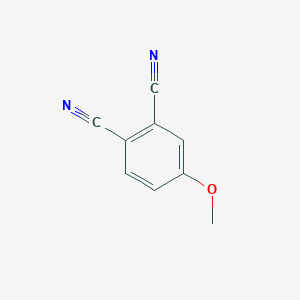
5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid
Overview
Description
“5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid” is a chemical compound . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrazine derivatives, including “this compound”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthetic method involves the use of a solvothermal method .Molecular Structure Analysis
The molecular structure of “this compound” is complex . It has been characterized using various techniques .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve various steps .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are complex . It is stable up to 440 °C .Scientific Research Applications
5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid has been widely used in scientific research due to its potential applications in various fields. In the field of material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage, separation, and catalysis. In the field of medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory and anti-tumor agent. This compound has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to modulate the expression of genes involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In animal studies, this compound has been shown to have anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high melting point, making it easy to handle. This compound has also been shown to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can limit its use in certain applications. This compound can also be sensitive to air and moisture, which can affect its stability.
Future Directions
There are several future directions for research on 5-(4-Chlorophenyl)pyrazine-2,3-dicarboxylic acid. In the field of material science, this compound can be used as a building block for the synthesis of new MOFs with improved properties. In the field of medicinal chemistry, this compound can be further studied for its potential as an anti-inflammatory and anti-tumor agent. The mechanism of action of this compound can also be further elucidated to better understand its biological effects. Finally, the synthesis of this compound can be optimized to improve its yield and purity.
Conclusion:
In conclusion, this compound is a pyrazine-based molecule that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound has shown promising results in various studies, and further research is needed to fully understand its potential applications.
Safety and Hazards
Properties
IUPAC Name |
5-(4-chlorophenyl)pyrazine-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O4/c13-7-3-1-6(2-4-7)8-5-14-9(11(16)17)10(15-8)12(18)19/h1-5H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFIUDCXQBCYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C(=N2)C(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid](/img/structure/B3155486.png)





![ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate](/img/structure/B3155518.png)







